N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-15-3-2-4-18(23-15)25-19-9-10-20(27-26-19)28-11-13-29(14-12-28)21(30)24-17-7-5-16(22)6-8-17/h2-10H,11-14H2,1H3,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUGNGIRHLGBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 392.4 g/mol. Its structure includes a piperazine core substituted with a fluorophenyl group and a pyridazinone moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN6O |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1021072-98-9 |
Research indicates that this compound exhibits significant activity against various biological targets, particularly in the realm of kinase inhibition and anti-tubercular effects.
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. It is suggested that the fluorophenyl and pyridazinone groups contribute to its binding affinity to the ATP-binding site of target kinases.
- Anti-tubercular Activity : In a study evaluating a series of related compounds, several derivatives demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM. The compound's structure allows it to interact effectively with bacterial targets, potentially leading to improved therapeutic outcomes in tuberculosis treatment .
Case Studies
-
Anti-tubercular Efficacy :
- A study synthesized various substituted derivatives and tested their efficacy against M. tuberculosis H37Ra. Among these, the compound showed promising results with low IC50 values, indicating strong inhibitory effects on bacterial growth.
- IC50 Values : The most active compounds exhibited IC50 values between 1.35 µM and 2.18 µM, suggesting effective potency against the pathogen .
- Cytotoxicity Studies :
-
Monoamine Oxidase Inhibition :
- Related compounds containing similar structural motifs have been evaluated for their inhibitory effects on monoamine oxidase (MAO). For instance, derivatives showed selectivity for MAO-B with IC50 values as low as 0.013 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Structure-Activity Relationship (SAR)
The design of this compound is based on an understanding of structure-activity relationships (SAR). Modifications to the piperazine and pyridazinone components have been shown to significantly affect biological potency:
- Fluorination : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Pyridazinone Substituents : Variations in the pyridazinone ring can modulate activity against different biological targets, emphasizing the importance of precise structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure—piperazine-carboxamide—is shared with several pharmacologically active molecules. Key comparisons include:
Structural Insights :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine, as seen in the comparison of (fluorophenyl) and (chlorophenyl).
- Pyridazine vs. bacterial targets in ).
- Trifluoromethyl Groups : Compounds like leverage trifluoromethyl substituents for strong hydrophobic interactions and improved target affinity .
Physicochemical and Pharmacokinetic Trends
- LogP and Brain Penetration : PKM-833 (logP = 3.1) achieves high brain penetration, suggesting that the target compound’s pyridazine and fluorophenyl groups may similarly balance hydrophobicity .
- Metabolic Stability: Fluorine in reduces oxidative metabolism compared to non-fluorinated analogs, a feature likely shared by the target compound.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling to introduce the pyridazine and 6-methylpyridin-2-ylamino moieties (e.g., Suzuki or Buchwald-Hartwig couplings) .
- Piperazine functionalization : Carboxamide formation via reaction of piperazine intermediates with activated carbonyl reagents (e.g., 4-fluorophenyl isocyanate) .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields often below 30% due to steric hindrance and competing side reactions .
Q. How is the compound characterized for structural confirmation?
Methodological approaches include:
- LCMS : To verify molecular weight (e.g., observed m/z ~470–490 range for related analogs) .
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm hydrogen bonding, aromatic proton environments, and piperazine ring conformation .
- HPLC : For purity assessment (>95% purity threshold in pharmacological studies) .
Q. Which structural features influence its biological activity?
Critical motifs include:
- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability .
- Piperazine-carboxamide core : Facilitates hydrogen bonding with biological targets (e.g., kinases, GPCRs) .
- Pyridazine-pyridylamino moiety : May act as a hinge-binding region in enzyme inhibition .
Q. What in vitro assays are used for preliminary bioactivity screening?
Common methodologies:
- Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors for piperazine analogs) .
- Enzyme inhibition : Fluorescence-based kinase assays (IC50 determination) .
- Cytotoxicity profiling : MTT assays on cancer cell lines to assess selectivity .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
Advanced strategies:
- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to map binding interactions .
- Site-directed mutagenesis : Identify critical residues influencing affinity discrepancies .
- Computational docking : MD simulations (e.g., using AutoDock Vina) to model steric clashes or conformational flexibility .
Q. What computational methods optimize synthesis routes?
- Quantum chemical calculations : Transition state analysis (e.g., Gaussian 09) to predict reaction pathways and select catalysts .
- Machine learning : Training models on reaction databases (e.g., Reaxys) to predict optimal solvents/temperatures for yield improvement .
Q. How is target identification performed for this compound?
- Affinity chromatography : Immobilized compound used to pull down interacting proteins from cell lysates .
- Surface plasmon resonance (SPR) : Real-time binding kinetics (KD determination) with recombinant proteins .
- Phosphoproteomics : Identify downstream signaling pathways affected in treated cells .
Q. What strategies improve metabolic stability and pharmacokinetics?
- Prodrug design : Esterification of carboxamide to enhance oral bioavailability .
- Deuterium incorporation : Stabilize metabolically labile C-H bonds (e.g., fluorophenyl ring positions) .
- Formulation optimization : Lipid nanoparticles for targeted delivery .
Q. How do comparative studies with analogs inform drug design?
- In vitro potency comparisons : Analog libraries with variations in substituents (e.g., chloro vs. fluoro groups) tested against primary targets .
- ADME profiling : Parallel artificial membrane permeability assays (PAMPA) to correlate structural changes with absorption .
- Free-energy perturbation (FEP) : Predict relative binding affinities of analogs to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
